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molecular formula C12H21NO3Si B8483842 m-aminophenoxypropyl Methyldimethoxysilane CAS No. 71550-65-7

m-aminophenoxypropyl Methyldimethoxysilane

Cat. No. B8483842
M. Wt: 255.38 g/mol
InChI Key: CQAKEDKOKFHMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04645844

Procedure details

Using the general procedure described in Example 1 a reactor was charged with 60 g (0.55 mole) of p-aminophenol, 43.28 g of a 50% by weight aqueous solution of sodium hydroxide (0.54 mole NaOH), 112 cc dimethylsulfoxide and 120 cc toluene. The resultant mixture was heated to the boiling point for six hours under a nitrogen atmosphere to remove all of the water present by azeotropic distillation. The reaction mixture was then allowed to cool to about 75° C., at which time 100.4 g (0.56 mole) of 3-chloropropyl methyldimethoxysilane was added dropwise while the reaction mixture was stirred. Following completion of the addition the reaction mixture was heated at 115° C. for about 16 hours, following which the mixture was allowed to cool and was filtered to remove any solid material. The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C. The pressure was then reduced to from 3 to 4 mm of mercury and the material boiling from 230° to 235° C. was removed. This fraction weighed 112 g, equivalent to a yield of 80% based on starting materials. Analysis by vapor phase chromatography indicated that the purity of the product was greater than 98%. The infrared and nuclear magnetic resonance spectra of the product were consistent with the proposed structure.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3](O)[CH:2]=1.[OH-:9].[Na+].CS(C)=O.Cl[CH2:16][CH2:17][CH2:18][Si:19]([CH3:24])([O:22][CH3:23])[O:20][CH3:21]>C1(C)C=CC=CC=1>[NH2:7][C:6]1[CH:1]=[C:2]([CH:3]=[CH:4][CH:5]=1)[O:9][CH2:16][CH2:17][CH2:18][Si:19]([CH3:24])([O:22][CH3:23])[O:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
0.54 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
112 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100.4 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove all of the water present
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
ADDITION
Type
ADDITION
Details
was added dropwise while the reaction mixture
ADDITION
Type
ADDITION
Details
completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove any solid material
CUSTOM
Type
CUSTOM
Details
The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C
CUSTOM
Type
CUSTOM
Details
boiling from 230° to 235° C.
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
Smiles
NC=1C=C(OCCC[Si](OC)(OC)C)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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